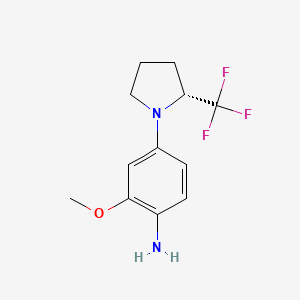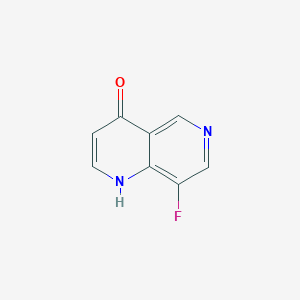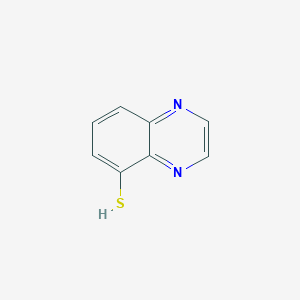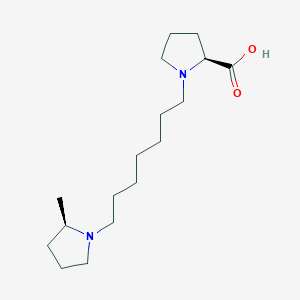
(S)-1-(7-((R)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a heptyl chain and a carboxylic acid group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a nucleophilic substitution reaction using a heptyl halide and the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols and aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives of the heptyl chain.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound can be used to study the interactions between chiral molecules and biological systems. It may serve as a model compound for investigating the effects of chirality on biological activity.
Medicine
In medicinal chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the production of chiral catalysts and ligands. Its unique structure makes it suitable for applications in material science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the heptyl chain can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- ®-1-(7-((S)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- (S)-1-(7-(®-2-Ethylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid lies in its specific chiral configuration and the presence of both a pyrrolidine ring and a heptyl chain. This combination of structural features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H32N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2S)-1-[7-[(2R)-2-methylpyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H32N2O2/c1-15-9-7-13-18(15)11-5-3-2-4-6-12-19-14-8-10-16(19)17(20)21/h15-16H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChI Key |
PDHKULRSJGTURA-CVEARBPZSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCCCCCN2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC1CCCN1CCCCCCCN2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)

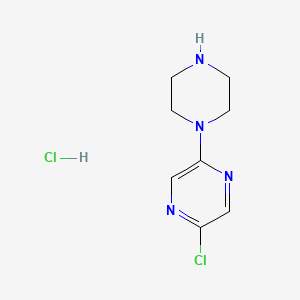
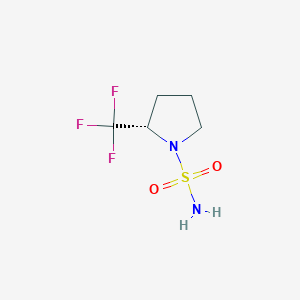
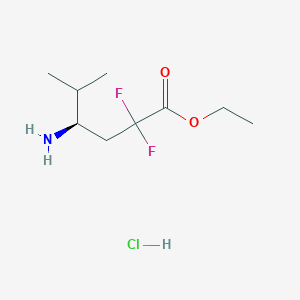
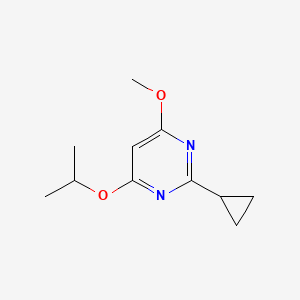
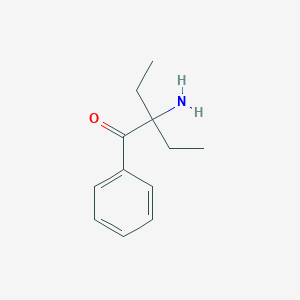
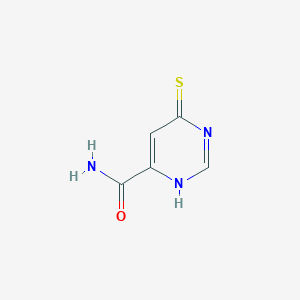
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

